5-bromo-2-methylquinolin-6-ol
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Overview
Description
5-bromo-2-methylquinolin-6-ol is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of a bromine atom and a hydroxyl group in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methylquinolin-6-ol typically involves the bromination of 2-methylquinolin-6-ol. One common method is the electrophilic aromatic substitution reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methylquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of 2-methylquinolin-6-ol derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 5-bromo-2-methylquinolin-6-one.
Reduction: Formation of 5-bromo-2-methyl-1,2-dihydroquinolin-6-ol.
Scientific Research Applications
5-bromo-2-methylquinolin-6-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methylquinolin-6-ol is primarily related to its ability to interact with biological macromolecules. The compound can inhibit enzymes by binding to their active sites or interfere with DNA synthesis by intercalating into the DNA strands. These interactions can lead to the disruption of essential biological processes, making the compound effective against various pathogens and cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-methylquinolin-6-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-chloro-2-methylquinolin-6-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-bromo-2-methylquinolin-4-ol:
Uniqueness
5-bromo-2-methylquinolin-6-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and advanced materials.
Properties
CAS No. |
475682-41-8 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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